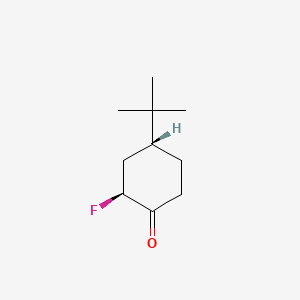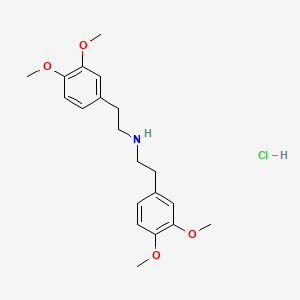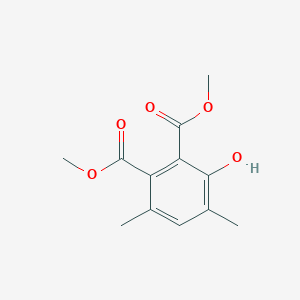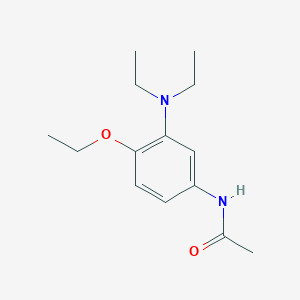
N-(3-Diethylamino-4-ethoxy-phenyl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Diethylamino-4-ethoxy-phenyl)-acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diethylamino group, an ethoxy group, and a phenyl ring attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Diethylamino-4-ethoxy-phenyl)-acetamide typically involves the acylation of 3-diethylamino-4-ethoxy-aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Example Reaction:
- Dissolve 3-diethylamino-4-ethoxy-aniline in an appropriate solvent (e.g., dichloromethane).
- Add acetic anhydride or acetyl chloride dropwise while maintaining the reaction mixture at a low temperature (0-5°C).
- Add a base (e.g., pyridine) to the reaction mixture to neutralize the acid.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound.
化学反応の分析
Types of Reactions
N-(3-Diethylamino-4-ethoxy-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(3-Diethylamino-4-ethoxy-phenyl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the diethylamino and ethoxy groups can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(3-Diethylamino-4-methoxy-phenyl)-acetamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(3-Diethylamino-4-hydroxy-phenyl)-acetamide: Similar structure with a hydroxy group instead of an ethoxy group.
N-(3-Diethylamino-4-chloro-phenyl)-acetamide: Similar structure with a chloro group instead of an ethoxy group.
Uniqueness
N-(3-Diethylamino-4-ethoxy-phenyl)-acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can affect the compound’s solubility, stability, and interaction with molecular targets.
特性
CAS番号 |
25790-62-9 |
|---|---|
分子式 |
C14H22N2O2 |
分子量 |
250.34 g/mol |
IUPAC名 |
N-[3-(diethylamino)-4-ethoxyphenyl]acetamide |
InChI |
InChI=1S/C14H22N2O2/c1-5-16(6-2)13-10-12(15-11(4)17)8-9-14(13)18-7-3/h8-10H,5-7H2,1-4H3,(H,15,17) |
InChIキー |
MABNHLIMYDDYMP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=C(C=CC(=C1)NC(=O)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


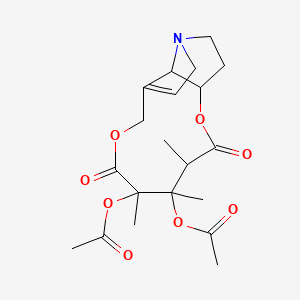
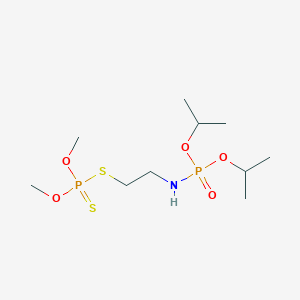
![10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14699151.png)
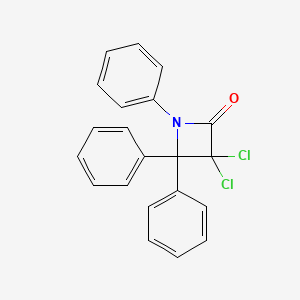
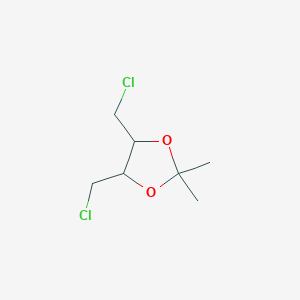
![6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B14699168.png)



